molecular formula C15H10FN3 B13048446 1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B13048446
M. Wt: 251.26 g/mol
InChI Key: QZHGOGRINQEHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-c]pyridine core substituted at the 1-position with a pyridinyl group bearing a 3-fluoropropynyl moiety at its 5-position. Its molecular formula is C₁₅H₁₀FN₃ (MW: 251.26 g/mol) .

Properties

Molecular Formula

C15H10FN3

Molecular Weight

251.26 g/mol

IUPAC Name

1-[5-(3-fluoroprop-1-ynyl)pyridin-2-yl]pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C15H10FN3/c16-7-1-2-12-3-4-15(18-10-12)19-9-6-13-5-8-17-11-14(13)19/h3-6,8-11H,7H2

InChI Key

QZHGOGRINQEHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#CCF)N2C=CC3=C2C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the fluoropropynyl group through a series of reactions, including halogenation and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropynyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H14FN3C_{15}H_{14}FN_3 and a molecular weight of approximately 255.29 g/mol. Its structure features a pyrrolo[2,3-c]pyridine core, which is known for its biological activity. The presence of the fluorinated propynyl group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound is being investigated for its role as a potential drug candidate due to its unique structural features. Its pyrrolo[2,3-c]pyridine framework is associated with various pharmacological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit inhibitory effects on cancer cell proliferation. This compound may enhance these effects due to the fluorinated substituent, which can influence the compound's interaction with target enzymes or receptors involved in tumor growth .
  • Antimicrobial Properties : Similar compounds have shown promise in combating bacterial infections. The incorporation of the fluorinated propynyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Imaging Agents

Recent studies highlight the potential use of this compound as an imaging agent for neurofibrillary tangles associated with neurodegenerative diseases such as Alzheimer’s disease. The unique binding properties of pyrrolo[2,3-c]pyridines make them suitable for targeting specific biomolecular structures in imaging techniques .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, it may serve as an inhibitor for protein kinases involved in cell signaling pathways that regulate cell growth and differentiation . This application is particularly relevant in developing therapies for conditions characterized by abnormal cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that 1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Animal Models : Preclinical trials involving animal models have shown promising results in reducing tumor sizes when treated with this compound, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropynyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Core Scaffold Variations: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine

The numbering difference in the pyrrolopyridine core ([2,3-c] vs. [2,3-b]) alters substituent positions and electronic distributions. For example:

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine () is a simpler analog used in kinase inhibitor studies.
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () highlights the impact of substituents (e.g., chloro, carboxylic acid) on reactivity and bioactivity.

Key Insight : The [2,3-c] scaffold in the target compound may favor interactions in hydrophobic pockets due to its substitution pattern, whereas [2,3-b] derivatives are more common in kinase inhibitors .

Substituent Effects: Fluoropropynyl vs. Other Groups

The 3-fluoropropynyl group distinguishes the target compound from analogs. Comparisons include:

Compound Substituent(s) Biological Activity/Notes Reference
Target Compound 5-(3-Fluoropropynyl)pyridin-2-yl Unknown (structural novelty)
14f/14g (APA inhibitors) N1, C5, C7 modifications IC₅₀ = 28–29 nM (H⁺/K⁺ ATPase inhibition)
AZ-Dyrk1B-33 (DYRK1B inhibitor) N1-benzyl, C3-pyrimidinyl IC₅₀ = 7 nM (DYRK1B)
5-(3,4-Dimethoxyphenyl) analog C5-aryl, C3-alkynyl SAR studies for kinase inhibition
  • Fluorine Impact: The electronegativity of fluorine may enhance binding via dipole interactions or improve pharmacokinetics (e.g., metabolic stability) compared to non-fluorinated alkynes .
  • Alkyne vs.

Q & A

Basic: What are the key synthetic routes for introducing the 3-fluoropropynyl group into pyrrolo[2,3-c]pyridine derivatives?

The 3-fluoropropynyl group can be introduced via Sonogashira coupling or palladium-catalyzed cross-coupling reactions. For example, in analogous compounds, aryl halides (e.g., bromo or iodo derivatives) react with terminal alkynes under conditions involving Pd(PPh₃)₄, K₂CO₃, and a solvent system like dioxane/water at elevated temperatures (105°C) . The fluoropropynyl moiety may require protection of reactive sites (e.g., NH groups) prior to coupling, as seen in the synthesis of 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine, where NH protection was critical to avoid side reactions .

Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?

Post-synthesis characterization typically employs:

  • ¹H NMR to verify substituent integration and coupling patterns (e.g., aromatic protons at δ 8.39–7.42 ppm in DMSO-d₆ for related pyrrolo-pyridines) .
  • Mass spectrometry (exact mass analysis) to confirm molecular weight. For example, metabolites with exact mass values (e.g., 262.0388 or 219.1008) are validated using high-resolution MS .
  • Column chromatography (silica gel, heptane/ethyl acetate gradients) for purification, achieving >98% purity in analogous compounds .

Advanced: How does the 3-fluoropropynyl substituent influence electronic properties and binding affinity in kinase inhibition assays?

The 3-fluoropropynyl group enhances electron-withdrawing effects, potentially increasing binding affinity to kinase ATP pockets. For instance, AZ-Dyrk1B-33 (a structurally related kinase inhibitor with a pyrimidinyl-pyrrolo-pyridine scaffold) showed IC₅₀ = 7 nM against Dyrk1B, attributed to its substituent’s electronic modulation . Computational docking studies (not explicitly detailed in evidence) are recommended to map interactions, while comparative SAR analyses of fluorinated vs. non-fluorinated analogs can isolate the substituent’s contribution .

Advanced: What strategies resolve solubility challenges during in vitro assays for this hydrophobic compound?

  • Solvent selection : Polar aprotic solvents like DMSO or DMF are effective for initial dissolution, as noted in protocols for similar pyrrolo-pyridines .
  • Formulation additives : Co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) improve aqueous solubility .
  • Prodrug modification : Introducing ionizable groups (e.g., phosphate esters) transiently enhances solubility, though this requires post-assay validation of bioactivity .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Metabolic stability assays : Evaluate cytochrome P450 interactions (e.g., CYP3A4/5) using liver microsomes, as fluorinated compounds often exhibit altered metabolic profiles .
  • Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution, as seen in Dyrk1B inhibitor studies where tissue penetration correlated with in vivo efficacy .
  • Dose optimization : Adjust dosing regimens based on half-life data to maintain target engagement .

Basic: What are the recommended storage conditions to ensure compound stability?

Store at -20°C under inert gas (argon or nitrogen) to prevent degradation. Lyophilized powders in sealed vials show stability ≥2 years, as validated for kinase inhibitors like AZ-Dyrk1B-33 . Avoid repeated freeze-thaw cycles.

Advanced: What computational tools are suitable for predicting the compound’s ADMET properties?

  • ACD/Labs Percepta : Predicts solubility, logP, and metabolic sites using QSAR models .
  • SwissADME : Evaluates bioavailability and blood-brain barrier penetration based on topological polar surface area (TPSA) and molecular weight .
  • Molecular dynamics simulations : Assess binding mode stability in target kinases (e.g., Dyrk1B) using software like GROMACS .

Basic: How is regioselectivity achieved during functionalization of the pyrrolo[2,3-c]pyridine core?

Regioselective halogenation (e.g., bromination at the 5-position) is achieved using N-iodosuccinimide (NIS) or Br₂ in acetic acid, as demonstrated in the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives . Subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira) target the halogenated position .

Advanced: What orthogonal analytical methods validate the absence of synthetic byproducts?

  • HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, confirming structural fidelity .
  • Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .

Advanced: How can the compound’s photostability be optimized for light-sensitive assays?

  • Protective packaging : Use amber vials to block UV/visible light.
  • Antioxidants : Add butylated hydroxytoluene (BHT) at 0.01% w/v to prevent radical-mediated degradation .
  • Accelerated stability studies : Expose the compound to controlled light (ICH Q1B guidelines) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.